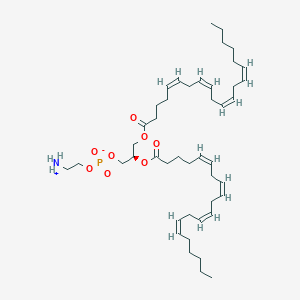
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine is a phospholipid phosphatidylethanolamine. It is unique among phosphatidylethanolamines as it does not significantly affect protein phosphatase PP2A activity and does not inhibit insulin-stimulated GLUT4 translocation . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine can be synthesized through esterification reactions involving arachidonic acid and glycerophosphoethanolamine. The reaction typically involves the use of chloroform as a solvent and requires careful control of reaction conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The compound is often produced in liquid form and stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the double bonds in the arachidonic acid chains.
Substitution: Substitution reactions can occur at the phosphate group or the ethanolamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with modified functional groups .
科学研究应用
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the production of artificial membranes and liposomes for various applications.
作用机制
The mechanism of action of 1,2-Diarachidonoyl-glycero-3-phosphoethanolamine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It does not significantly affect protein phosphatase PP2A activity and does not inhibit insulin-stimulated GLUT4 translocation, making it unique among phosphatidylethanolamines . The molecular targets and pathways involved include interactions with membrane proteins and modulation of lipid signaling pathways .
相似化合物的比较
Similar Compounds
1,2-Dipalmitoyl-glycero-3-phosphoethanolamine: A phospholipid with palmitic acid chains.
1,2-Dioleoyl-glycero-3-phosphoethanolamine: A phospholipid with oleic acid chains.
1,2-Diarachidonoyl-glycero-3-phosphate: A phospholipid with a phosphate group instead of ethanolamine
Uniqueness
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition (arachidonic acid) and its lack of significant effect on protein phosphatase PP2A activity. This makes it a valuable tool in research focused on lipid signaling and membrane dynamics .
属性
分子式 |
C45H74NO8P |
|---|---|
分子量 |
788.0 g/mol |
IUPAC 名称 |
2-azaniumylethyl [(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C45H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,43H,3-10,15-16,21-22,27-28,33-42,46H2,1-2H3,(H,49,50)/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-/t43-/m1/s1 |
InChI 键 |
JTERLNYVBOZRHI-PPBJBQABSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















